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Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503

Technical Support Center: Electrodeposition of
Nickel-Cobalt Films

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
addressing challenges related to the electrodeposition of nickel-cobalt (Ni-Co) films, with a
specific focus on overcoming poor adhesion.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common problems encountered during
the electrodeposition of Ni-Co films.

Poor Adhesion and Film Defects

Q1: My Ni-Co film is peeling or flaking off the substrate. What are the most common causes?

Al: Poor adhesion, leading to peeling or flaking, is one of the most frequent issues in
electroplating.[1] The primary causes can be traced back to inadequate substrate preparation,
high internal stress in the deposited film, or contamination of the plating bath.[2][3] Specifically,
issues such as residual oils, oxides, or "smut" from aggressive acid activation on the substrate
surface can prevent a strong bond from forming.[4]

Q2: | observe blistering on my electrodeposited Ni-Co film. What could be the reason?
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A2: Blistering is a form of adhesion failure often caused by inadequate cleaning of the
substrate, which leaves contaminants that interfere with the bond between the substrate and
the coating.[2] It can also be a result of hydrogen embrittlement or significant contamination
within the plating bath, such as with organics or metallic impurities.[5]

Q3: The deposited film appears brittle and cracks easily. What factors contribute to this?

A3: Film brittleness and cracking are typically symptoms of high internal tensile stress within
the electrodeposit.[3] This stress can exceed the film's strength, leading to fractures.[3] Factors
that increase internal stress include high current densities and the absence of stress-reducing
additives in the electrolyte. Some organic additives, while beneficial for brightness, can co-
deposit sulfur, which increases hardness but can also lead to embrittlement if the film is
exposed to high temperatures.

Q4: There are pits or rough patches on the surface of my Ni-Co film. How can | resolve this?

A4: Pitting can be caused by several factors, including the presence of insoluble materials or
organic contaminants in the plating bath, which can act as nuclei for defects.[6] Inadequate
surface preparation that leaves microscopic flaws on the substrate can also lead to pitting.[7]
Harsh grinding or polishing of the substrate prior to plating can be a contributing factor.[7]

Substrate Preparation

Q5: What is the most critical step for ensuring good adhesion?

A5: The most critical step is meticulous substrate preparation.[2][6] The substrate surface must
be free of all contaminants, including oils, greases, oxides, and any loosely adherent surface
layers to achieve a strong metal-to-metal bond.[1][6]

Q6: Can you outline a general procedure for preparing a steel substrate for Ni-Co
electroplating?

A6: A typical procedure involves a multi-step process to ensure a clean and active surface. This
includes:

e Mechanical Cleaning: Techniques like abrasive blasting can be used to remove heavy scale
and rust.[6]
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e Degreasing: Use of solvents or alkaline solutions to remove organic contaminants like oils
and grease.[8]

e Rinsing: Thorough rinsing with deionized water is crucial after each chemical treatment step
to prevent carryover of solutions.[4]

» Acid Activation (Pickling): Immersion in an acid solution, such as hydrochloric or sulfuric acid,
to remove oxides and activate the surface.[8][9]

o Electrocleaning: An electrochemical cleaning process using an alkaline solution to remove
any remaining fine contaminants.[9]

» Final Rinsing: A final thorough rinse before transferring the substrate to the plating bath.
Q7: How does surface roughness of the substrate affect adhesion?

A7: Increased surface roughness can enhance adhesion by promoting mechanical interlocking
between the substrate and the coating.[10] However, excessively rough or improperly prepared
surfaces with sharp features can lead to uneven current distribution and defects in the deposit.

Plating Parameters and Bath Composition

Q8: How does current density impact the adhesion of the Ni-Co film?

A8: Current density has a significant effect on the internal stress of the deposit, which in turn
affects adhesion.[11] Higher current densities generally lead to increased tensile stress, which
can cause cracking and peeling of the film.[11] Conversely, lower current densities tend to
promote lower stress and better adhesion.

Q9: What is the role of temperature in the electrodeposition process?

A9: Temperature influences the deposition rate, current efficiency, and internal stress of the Ni-
Co film. Higher temperatures can increase the plating speed but may also lead to increased
stress if not properly controlled. Operating at an optimal temperature is key to achieving a
dense, adherent film.

Q10: Why are additives like saccharin used in the plating bath?
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A10: Additives such as saccharin are used primarily as stress-reducing agents. They can
change the internal stress of the deposit from tensile to compressive, which helps to prevent
cracking and improve adhesion.[12] Saccharin also acts as a grain refiner, leading to brighter
and smoother deposits.

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the properties of
electrodeposited films. High tensile internal stress is a primary cause of poor adhesion;
therefore, conditions that minimize tensile stress are generally favorable for achieving a well-
adhered film.

Table 1: Effect of Saccharin Concentration on the Internal Stress of Electrodeposited Nickel
Films

Saccharin Concentration

(/L) Internal Stress (MPa) Stress Type
()

0.0 ~130 Tensile

0.1 ~40 Tensile

0.3 ~-20 Compressive
0.6 ~-30 Compressive
1.2 ~-35 Compressive

Data synthesized from graphical representations in cited literature.

Table 2: Influence of Anodic Current Treatment on Adhesion Strength of Electrodeposited Ni
Films on Ni Substrate
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Anodic Current Treatment Time Adhesion Strength
Treatment Method . .
Density (mA/cm?) (min) (MPa)
Untreated - - ~300
5 vol% HCI - 10 ~350
Anodic Current 10 10 ~450
Anodic Current 20 10 ~550
Anodic Current 30 10 629.8

This table demonstrates the significant improvement in adhesion with electrochemical surface
treatment.[10]

Experimental Protocols

Protocol 1: Detailed Methodology for Electrodeposition
of Ni-Co Films on a Steel Substrate

This protocol outlines a standard procedure for achieving an adherent Ni-Co film on a low-
carbon steel substrate.

1. Substrate Preparation: a. Mechanical Polishing: Mechanically polish the steel substrate
using progressively finer grades of silicon carbide paper to achieve a smooth surface. b.
Degreasing: Ultrasonically clean the polished substrate in acetone for 15 minutes to remove
organic residues. c. Alkaline Electrocleaning: i. Prepare an alkaline cleaning solution (e.g.,
commercial alkaline cleaner or a solution of sodium hydroxide and sodium carbonate). ii.
Immerse the substrate in the solution and apply an anodic current (substrate is the anode) at a
current density of 5-10 A/dm? for 2-5 minutes. d. Rinsing: Thoroughly rinse the substrate with
deionized water. e. Acid Activation: Immerse the substrate in a 10-20% (v/v) hydrochloric acid
solution for 30-60 seconds to remove any surface oxides and activate the surface. f. Final
Rinsing: Immediately and thoroughly rinse with deionized water before transferring to the
plating bath.

2. Electrodeposition Bath Preparation and Plating: a. Bath Composition: Prepare the electrolyte
with the following typical composition:
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e Nickel Sulfate (NiSO4-6H20): 180-220 g/L

o Cobalt Sulfate (CoSOa4-7H20): 3-8 g/L

e Boric Acid (H3BOs): 35-45 g/L

e Sodium Chloride (NaCl): 10-18 g/L

e Saccharin (stress reducer): 1-3 g/L b. Plating Conditions:

e pH: 4.0-5.0 (adjust with sulfuric acid or sodium hydroxide)

e Temperature: 50-60°C

e Current Density: 1-5 A/dm? (galvanostatic control)

» Agitation: Use a magnetic stirrer or mechanical agitation to ensure uniform deposition. c.
Electrodeposition Process: i. Immerse the prepared steel substrate (cathode) and a pure
nickel anode into the plating bath. ii. Apply the specified direct current for the desired plating
time to achieve the target film thickness.

3. Post-Plating Treatment: a. Rinsing: Remove the plated substrate from the bath and rinse
thoroughly with deionized water. b. Drying: Dry the plated substrate using a stream of nitrogen
or in a low-temperature oven.

Protocol 2: Qualitative Adhesion Testing (ASTM B571)

This protocol describes common qualitative tests to assess the adhesion of the deposited Ni-
Co film as outlined in ASTM B571.[13]

1. Bend Test: a. Bend the plated sample 180 degrees over a mandrel with a diameter
approximately four times the thickness of the sample. b. Examine the bent area under low
magnification (e.g., 4x) for any signs of peeling or flaking of the coating. Cracking of a brittle
coating is not necessarily indicative of poor adhesion unless the coating can be lifted from the
substrate.

2. Scribe-Grid Test: a. Use a hardened steel tool to scribe a grid pattern through the coating to
the substrate. The spacing between the lines should be about 10 times the coating thickness.
b. If any portion of the coating between the scribed lines detaches from the substrate, the
adhesion is considered inadequate.

3. Burnishing Test: a. Rub an area of the coated surface with a smooth-ended tool for
approximately 15 seconds with sufficient pressure to burnish the coating without gouging it. b.
The development of blisters or any lifting of the coating indicates poor adhesion.
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Visualizations

The following diagrams illustrate key logical workflows and relationships in troubleshooting poor
adhesion of electrodeposited Ni-Co films.
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Caption: A logical workflow for troubleshooting poor adhesion in Ni-Co electrodeposition.
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Caption: Key parameter relationships influencing Ni-Co film adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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